molecular formula C15H9N5O2 B11076471 7-Nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

7-Nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

Cat. No.: B11076471
M. Wt: 291.26 g/mol
InChI Key: IRDCSFVFDZHPOZ-UHFFFAOYSA-N
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Description

7-Nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline typically involves the nucleophilic substitution reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with different amines and triazole-2-thiol . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can be substituted with different functional groups using electrophilic aromatic substitution reactions.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophiles like halogens. The reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and fused ring systems, which can further be explored for their biological activities .

Scientific Research Applications

7-Nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
  • [1,2,4]Triazolo[4,3-a]quinoxaline

Uniqueness

7-Nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline is unique due to its specific substitution pattern and the presence of a nitro group, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for the development of new drugs and materials with specific biological and chemical properties .

Properties

Molecular Formula

C15H9N5O2

Molecular Weight

291.26 g/mol

IUPAC Name

7-nitro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C15H9N5O2/c21-20(22)11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)17-15-18-16-9-19(13)15/h1-9H

InChI Key

IRDCSFVFDZHPOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NN=CN3C4=C2C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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